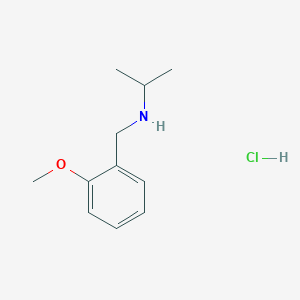

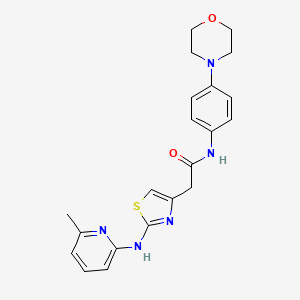

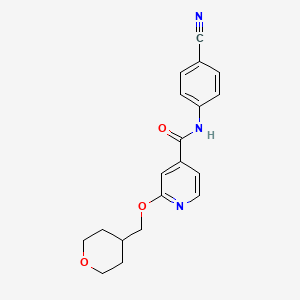

![molecular formula C15H14ClN5O3S B2678188 2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide CAS No. 313479-86-6](/img/structure/B2678188.png)

2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide, also known as clofarabine, is a synthetic purine nucleoside analog that has been developed as an anti-cancer agent. It has been approved by the FDA for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL). Clofarabine has also shown promise in the treatment of other hematological malignancies and solid tumors.

Applications De Recherche Scientifique

Antibacterial and Anti-enzymatic Properties

Research has shown that derivatives of 2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide exhibit significant antibacterial activities against various bacterial strains. These compounds, especially 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, demonstrate remarkable activity against bacteria like S.typhi, K.pneumonae, and S. aureus. Additionally, these derivatives display moderate inhibition of α-chymotrypsin enzyme, indicating their potential in anti-enzymatic applications. Molecular docking studies have helped identify active binding sites, correlating with the bioactivity data observed. This research suggests these compounds could be useful in developing new antibacterial agents and in understanding enzyme interactions (Siddiqui et al., 2014).

Antiviral and Antiapoptotic Effects

A specific derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its effectiveness against Japanese encephalitis. This compound shows significant antiviral and antiapoptotic effects in vitro. In vivo studies with infected mice demonstrated a decrease in viral load and an increase in survival rates when treated with this compound, highlighting its potential therapeutic effects in treating viral infections (Ghosh et al., 2008).

Vibrational Spectroscopic Analysis and Antiviral Activity

The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide has been characterized for its vibrational signatures via Raman and Fourier transform infrared spectroscopy. The analysis confirms the stereo-electronic interactions leading to stability, which is supported by natural bond orbital analysis and vibrational spectral analysis. This research contributes to understanding the molecular structure and potential antiviral activities of such compounds (Jenepha Mary et al., 2022).

Synthesis and Characterization for Antibacterial Applications

The synthesis of novel derivatives like 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole and their evaluation for antibacterial, hemolytic, and thrombolytic activities are also significant. These compounds have shown excellent to moderate antibacterial activity and promising thrombolytic activity, indicating their potential in the development of new treatments for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Propriétés

IUPAC Name |

2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFANYARNVNTMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)

![5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2678108.png)

![1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone](/img/structure/B2678109.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2678113.png)

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)